5-chloro-2-ethoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide
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Overview
Description
5-chloro-2-ethoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide typically involves multiple steps:
Nitration and Reduction: The starting material, 2-ethoxybenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Chlorination: The amino group is then chlorinated to introduce the chloro substituent.
Naphthyl Substitution: The final step involves the substitution of the amino group with a naphthyl group through a coupling reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods would focus on optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include amines.
Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-2-ethoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of sulfonamides with biological targets. Its structure allows it to bind to specific proteins or enzymes, making it useful in drug discovery and development.
Medicine
Medically, sulfonamides are known for their antibacterial properties. While this compound itself may not be used directly as a drug, its derivatives could be explored for potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: Another sulfonamide with a broad spectrum of antibacterial activity.
Uniqueness
5-chloro-2-ethoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide is unique due to its complex structure, which includes a chloro group, an ethoxy group, and a naphthyl group
Properties
IUPAC Name |
5-chloro-2-ethoxy-N-naphthalen-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-2-23-17-11-10-14(19)12-18(17)24(21,22)20-16-9-5-7-13-6-3-4-8-15(13)16/h3-12,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBCXANLBFDDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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